

"Pioglitazone N-Oxide chemical properties and structure"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pioglitazone N-Oxide*

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Pioglitazone N-Oxide: A Comprehensive Technical Guide

An In-depth Analysis of its Chemical Properties, Structure, and Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pioglitazone, a member of the thiazolidinedione class of drugs, is an established therapeutic agent for the management of type 2 diabetes mellitus. Its mechanism of action primarily involves the activation of peroxisome proliferator-activated receptor-gamma (PPAR γ), which leads to improved insulin sensitivity. The metabolism and degradation of pioglitazone are of significant interest in drug development and quality control, as these processes can lead to the formation of various related substances. One such substance is **Pioglitazone N-Oxide**, a metabolite and potential degradation product formed by the oxidation of the pyridine ring in the pioglitazone molecule. This technical guide provides a detailed overview of the chemical properties, structure, and analytical methodologies related to **Pioglitazone N-Oxide**.

Chemical Properties and Structure

Pioglitazone N-Oxide is chemically designated as 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione[1]. It is recognized as a metabolite of Pioglitazone[2]. The introduction of an oxygen atom to the pyridine nitrogen results in a molecule with distinct physicochemical properties compared to the parent drug.

Table 1: Physicochemical Properties of Pioglitazone N-Oxide

Property	Value	Source
CAS Number	145350-09-0	[1][3]
Molecular Formula	C ₁₉ H ₂₀ N ₂ O ₄ S	[1][3]
Molecular Weight	372.44 g/mol	[1][3]
Appearance	White to Off-White Solid	Various supplier data
Melting Point	158-160 °C	Various supplier data
Boiling Point (Predicted)	666.3 ± 50.0 °C at 760 mmHg	Various supplier data
Density (Predicted)	1.32 ± 0.1 g/cm ³	Various supplier data
pKa (Predicted)	6.34 ± 0.50	Various supplier data
Solubility	Slightly soluble in DMSO and Methanol	Various supplier data
Storage Conditions	-20°C Freezer, Under Inert Atmosphere	Various supplier data

Chemical Structure

The chemical structure of **Pioglitazone N-Oxide** is illustrated below. The key feature is the N-oxide functional group on the pyridine ring.

IUPAC Name: 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione[1]

SMILES: CCc1ccc(CCOc2ccc(CC3SC(=O)NC3=O)cc2)--INVALID-LINK--c1

Experimental Protocols

Detailed experimental protocols for the dedicated synthesis of **Pioglitazone N-Oxide** are not readily available in the public domain. However, its formation as a degradation product of pioglitazone hydrochloride has been described, and its isolation and characterization have been documented. The following protocols are based on the available scientific literature, primarily the work of Ramulu et al. (2010) on the stress degradation studies of pioglitazone.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Formation of Pioglitazone N-Oxide via Oxidative Degradation

This protocol describes the generation of **Pioglitazone N-Oxide** from pioglitazone hydrochloride under oxidative stress conditions.

Materials:

- Pioglitazone hydrochloride
- 30% (w/v) Hydrogen peroxide (H₂O₂) solution
- Methanol
- Water
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- High-performance liquid chromatography (HPLC) system
- Preparative HPLC system
- Rotary evaporator
- Freeze dryer

Procedure:

- **Stress Degradation:** Dissolve a known quantity of pioglitazone hydrochloride in a suitable solvent (e.g., methanol or water). Add an excess of 30% hydrogen peroxide. The reaction mixture can be stirred at room temperature or gently heated to accelerate degradation. Monitor the reaction progress by HPLC.
- **Neutralization:** After significant formation of the N-oxide is observed, neutralize the reaction mixture. If the reaction was performed in an acidic medium, carefully add a base (e.g., NaOH solution). If in a neutral or basic medium, adjust the pH to near neutral.
- **Extraction:** Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to partition the organic compounds.
- **Drying and Concentration:** Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Isolation and Purification by Preparative HPLC

The crude product containing **Pioglitazone N-Oxide** can be purified using preparative HPLC.

Instrumentation and Conditions:

- **Column:** A suitable C18 preparative column.
- **Mobile Phase:** A gradient of acetonitrile and water, potentially with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
- **Detection:** UV detection at an appropriate wavelength (e.g., 225 nm or 269 nm).
- **Flow Rate:** Optimized for the preparative column dimensions.

Procedure:

- Dissolve the crude material in the mobile phase.
- Inject the solution onto the preparative HPLC system.
- Collect the fractions corresponding to the **Pioglitazone N-Oxide** peak.

- Combine the pure fractions and remove the solvent under reduced pressure.
- Lyophilize the remaining aqueous solution to obtain the purified **Pioglitazone N-Oxide** as a solid.

Characterization of Pioglitazone N-Oxide

The identity and purity of the isolated compound should be confirmed by spectroscopic methods.

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound. The expected $[M+H]^+$ ion for **Pioglitazone N-Oxide** ($C_{19}H_{20}N_2O_4S$) is m/z 373.1.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR: The proton NMR spectrum will show characteristic shifts for the aromatic and aliphatic protons. The protons on the pyridine ring adjacent to the N-oxide will be deshielded compared to pioglitazone.
 - ^{13}C NMR: The carbon NMR spectrum will confirm the presence of all 19 carbon atoms and their chemical environments. The carbons of the pyridine ring will also show shifts indicative of N-oxidation.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as C=O (thiazolidinedione ring), N-O (N-oxide), C-O-C (ether), and aromatic C-H stretching.

Signaling Pathways and Biological Activity

The primary mechanism of action of the parent drug, pioglitazone, is through the activation of PPAR γ , a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism[3]. This activation leads to increased insulin sensitivity in adipose tissue, skeletal muscle, and the liver.

Currently, there is a lack of specific studies investigating the direct biological activity and involvement of **Pioglitazone N-Oxide** in cellular signaling pathways. It is primarily considered a

metabolite of pioglitazone[2]. While some metabolites of pioglitazone have been shown to possess biological activity, the pharmacological profile of the N-oxide derivative has not been extensively characterized[2]. Therefore, it is unclear whether **Pioglitazone N-Oxide** contributes to the therapeutic effects or potential side effects of pioglitazone.

The formation of **Pioglitazone N-Oxide** is a result of the metabolic oxidation of the pyridine nitrogen of pioglitazone. This is a common metabolic pathway for compounds containing a pyridine moiety.

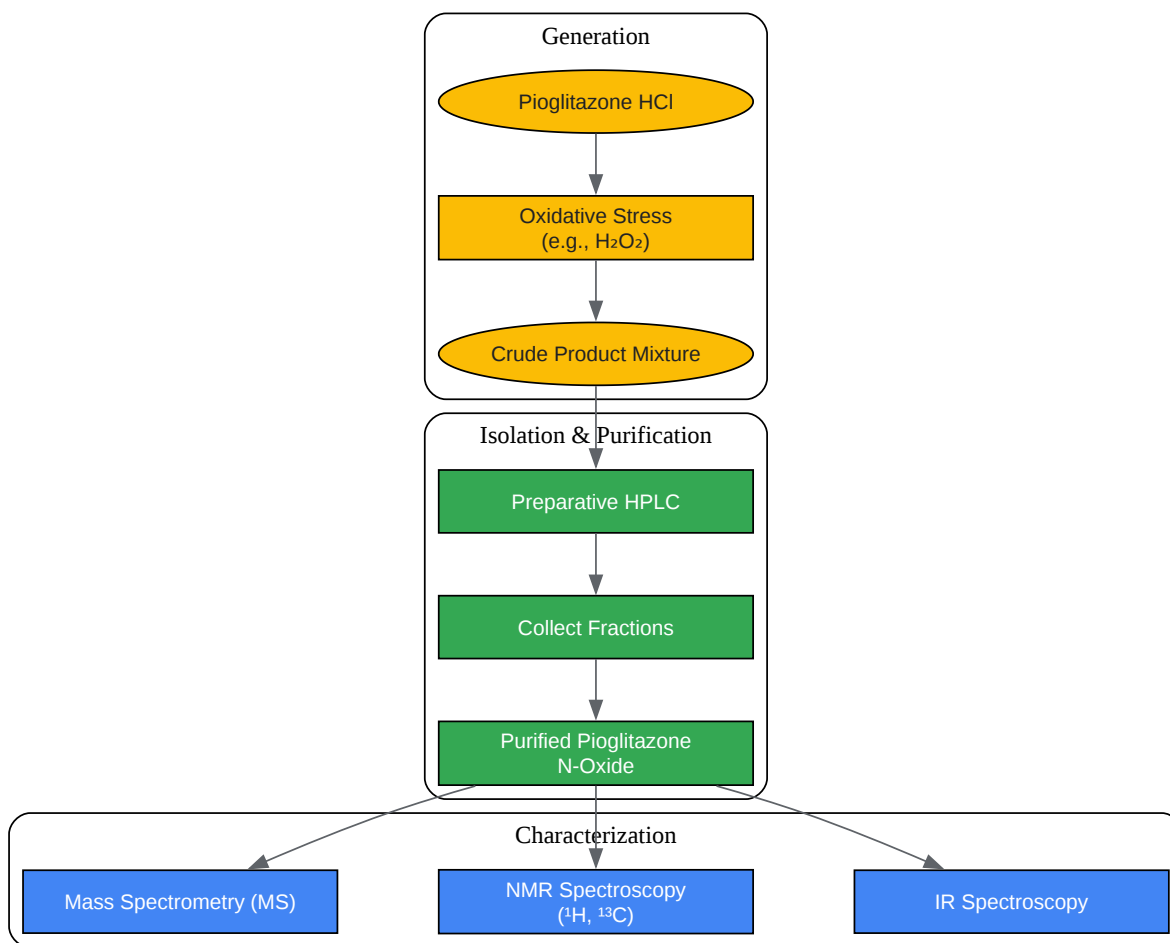


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*Metabolic formation of **Pioglitazone N-Oxide**.*

Experimental Workflows

The general workflow for the study of **Pioglitazone N-Oxide** involves its generation, isolation, and characterization.



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- To cite this document: BenchChem. ["Pioglitazone N-Oxide chemical properties and structure"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021357#pioglitazone-n-oxide-chemical-properties-and-structure]

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